molecular formula C8H12N2O3S2 B12588125 N-Ethyl-5-methyl-4-sulfamoylthiophene-3-carboxamide CAS No. 874760-38-0

N-Ethyl-5-methyl-4-sulfamoylthiophene-3-carboxamide

Cat. No.: B12588125
CAS No.: 874760-38-0
M. Wt: 248.3 g/mol
InChI Key: XWTSPHXQVIZRQR-UHFFFAOYSA-N
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Description

N-Ethyl-5-methyl-4-sulfamoylthiophene-3-carboxamide is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-methyl-4-sulfamoylthiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes.

Mechanism of Action

The mechanism of action of N-Ethyl-5-methyl-4-sulfamoylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-5-methyl-4-sulfamoylthiophene-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its sulfamoyl group, in particular, is crucial for its enzyme inhibitory properties, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

874760-38-0

Molecular Formula

C8H12N2O3S2

Molecular Weight

248.3 g/mol

IUPAC Name

N-ethyl-5-methyl-4-sulfamoylthiophene-3-carboxamide

InChI

InChI=1S/C8H12N2O3S2/c1-3-10-8(11)6-4-14-5(2)7(6)15(9,12)13/h4H,3H2,1-2H3,(H,10,11)(H2,9,12,13)

InChI Key

XWTSPHXQVIZRQR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CSC(=C1S(=O)(=O)N)C

Origin of Product

United States

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